molecular formula C9H17N3O B8108112 N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine

N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine

Cat. No.: B8108112
M. Wt: 183.25 g/mol
InChI Key: CUVZGSWHQONNRB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-oxa-2,8-diazaspiro[45]dec-2-en-3-amine is a spirocyclic compound characterized by a unique structure that includes an oxa-diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an oxirane derivative in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
  • {1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol
  • N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide

Uniqueness

N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine is unique due to its specific structural features and the presence of dimethyl groups, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

IUPAC Name

N,N-dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-12(2)8-7-9(13-11-8)3-5-10-6-4-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVZGSWHQONNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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